5-Hydroxynicotinohydrazide synthesis and characterization
5-Hydroxynicotinohydrazide synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Hydroxynicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxynicotinohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development, primarily serving as a versatile scaffold for synthesizing novel bioactive molecules. Its structure, incorporating a pyridine ring, a hydroxyl group, and a hydrazide moiety, offers multiple points for chemical modification, making it a valuable building block for combinatorial chemistry and targeted drug design. This guide provides a comprehensive, field-proven methodology for the synthesis of 5-hydroxynicotinohydrazide from 5-hydroxynicotinic acid. We will delve into the causal mechanisms behind the experimental choices, present a self-validating protocol, and detail the analytical techniques required for its thorough characterization, ensuring both reproducibility and high purity of the final product.
Introduction and Significance
5-Hydroxynicotinic acid and its derivatives are recognized for their biological activities and potential therapeutic applications.[1][2][3] The conversion of the carboxylic acid functionality into a hydrazide group introduces a highly nucleophilic and reactive moiety. Hydrazides are key intermediates in the synthesis of a wide array of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant pharmacological properties. The synthesis of 5-hydroxynicotinohydrazide, therefore, opens a gateway to novel chemical entities with potential applications in areas such as antimicrobial, antitubercular, and anticancer research. This guide presents a robust and efficient two-step synthetic pathway, beginning with the readily available 5-hydroxynicotinic acid.
Synthetic Pathway: From Carboxylic Acid to Hydrazide
The synthesis of 5-hydroxynicotinohydrazide is most effectively achieved through a two-step process: (1) Fischer esterification of the starting material, 5-hydroxynicotinic acid, to form an intermediate ester, and (2) subsequent hydrazinolysis of the ester to yield the final hydrazide product. This approach is favored due to its high efficiency and the relative stability of the intermediate.
Caption: Two-step synthesis of 5-Hydroxynicotinohydrazide.
Step 1: Fischer Esterification of 5-Hydroxynicotinic Acid
Causality and Experimental Choice: The direct reaction of a carboxylic acid with hydrazine is often sluggish and can lead to side products. Converting the carboxylic acid to an ester significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine. This is the core principle of the Fischer esterification.[4][5] We select methanol as the alcohol because it is inexpensive, readily available, and the resulting methyl ester is highly reactive. Concentrated sulfuric acid serves as an essential catalyst; it protonates the carbonyl oxygen of the carboxylic acid, which further activates the carbonyl carbon for nucleophilic attack by methanol.[5] The reaction is performed under reflux to increase the reaction rate.
| Parameter | Specification | Rationale |
| Starting Material | 5-Hydroxynicotinic Acid | Commercially available precursor.[1] |
| Reagent | Anhydrous Methanol | Serves as both reactant and solvent. |
| Catalyst | Concentrated Sulfuric Acid | Protonates the carbonyl to activate it. |
| Temperature | Reflux (~65 °C) | Accelerates the reversible reaction. |
| Duration | 4-6 hours | Allows the reaction to reach equilibrium. |
Step 2: Hydrazinolysis of Methyl 5-Hydroxynicotinate
Causality and Experimental Choice: Hydrazinolysis is a nucleophilic acyl substitution reaction.[6] Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the intermediate ester (Methyl 5-hydroxynicotinate).[7][8][9] The lone pair of electrons on the terminal nitrogen of hydrazine initiates the attack, leading to the displacement of the methoxy group (-OCH₃) and the formation of the stable hydrazide. Ethanol is chosen as the solvent because it effectively dissolves both the ester intermediate and hydrazine hydrate, facilitating a homogeneous reaction mixture. The reaction is conducted under reflux to ensure completion.
| Parameter | Specification | Rationale |
| Starting Material | Methyl 5-Hydroxynicotinate | Activated intermediate from Step 1. |
| Reagent | Hydrazine Hydrate (80-95%) | Strong nucleophile for hydrazide formation. |
| Solvent | Ethanol | Ensures solubility of reactants. |
| Temperature | Reflux (~78 °C) | Drives the reaction to completion. |
| Duration | 6-8 hours | Sufficient time for full conversion. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is toxic and corrosive. Concentrated sulfuric acid is highly corrosive.
Protocol for Synthesis of Methyl 5-Hydroxynicotinate (Esterification)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxynicotinic acid (e.g., 10.0 g, 71.9 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the suspension.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3 mL) dropwise to the stirring suspension. An exothermic reaction will occur.
-
Reaction: Heat the mixture to reflux and maintain it for 5-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralization: Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Isolation: The white precipitate of Methyl 5-hydroxynicotinate that forms is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and then dry it in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.
Protocol for Synthesis of 5-Hydroxynicotinohydrazide (Hydrazinolysis)
-
Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the synthesized Methyl 5-hydroxynicotinate (e.g., 10.0 g, 65.3 mmol) in 100 mL of ethanol.
-
Reagent Addition: To this solution, add hydrazine hydrate (e.g., 9.8 mL, ~200 mmol, ~3 equivalents) dropwise while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The formation of a solid product may be observed as the reaction progresses.
-
Isolation: Cool the reaction mixture in an ice bath. The resulting white precipitate of 5-Hydroxynicotinohydrazide is collected by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material or impurities.
-
Drying: Dry the purified product in a vacuum desiccator over anhydrous calcium chloride.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-Hydroxynicotinohydrazide. A multi-technique approach provides a self-validating system for analysis.
Caption: Workflow for the analytical characterization of the product.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10][11][12] The spectrum of 5-hydroxynicotinohydrazide should exhibit characteristic absorption bands corresponding to its key structural features.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Peak Characteristics |
| Hydroxyl & Amine | O-H & N-H stretch | 3200 - 3400 | Broad, strong absorptions |
| Amine | N-H bend | 1600 - 1650 | Medium absorption |
| Hydrazide Carbonyl | C=O stretch | 1650 - 1680 | Strong, sharp absorption[13] |
| Pyridine Ring | C=N & C=C stretch | 1450 - 1600 | Multiple medium to sharp peaks |
| Phenolic C-O | C-O stretch | 1200 - 1260 | Strong absorption |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the number and connectivity of atoms.[14][15][16]
-
¹H-NMR (Proton NMR): The ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the -NH, -NH₂, and -OH groups. The aromatic protons will appear as multiplets or distinct doublets/singlets in the downfield region (δ 7.0-8.5 ppm). The labile protons of the hydroxyl and amine/amide groups will appear as broad singlets that can be exchanged with D₂O.
-
¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum will confirm the carbon framework of the molecule. The carbonyl carbon of the hydrazide will appear significantly downfield (δ ~165-175 ppm). The aromatic carbons of the pyridine ring will resonate in the δ 110-160 ppm region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing definitive confirmation of its identity.[17][18][19] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. For 5-hydroxynicotinohydrazide (C₆H₇N₃O₂), the expected monoisotopic mass is approximately 153.0538 g/mol . In electrospray ionization (ESI) positive mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 154.0616.
Conclusion
The two-step synthesis protocol detailed in this guide provides a reliable and efficient method for producing high-purity 5-hydroxynicotinohydrazide. The causality-driven approach to experimental design, coupled with a rigorous, multi-technique characterization strategy, ensures the integrity and reproducibility of the process. This foundational molecule serves as a critical starting point for the development of novel heterocyclic compounds, and the methodologies presented herein are designed to empower researchers in the fields of medicinal chemistry and drug discovery to confidently synthesize and validate this important chemical intermediate.
References
-
5-Hydroxynicotinic acid|27828-71-3 . LookChem. [Link]
-
If 5-hydroxypentanoic acid (HOCH_2CH_2CH_2CO_2H) is treated with an acid catalyst, an intramolecular esterification reaction occurs. What is the structure of the product? . Homework.Study.com. [Link]
-
Predicting the Result of the Intramolecular Esterification of 5-Hydroxy Pentanoic Acid . Nagwa. [Link]
-
1 H-NMR spectrum of compound N 5 . ResearchGate. [Link]
-
A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard . PubMed. [Link]
-
Calculated Reaction Pathway for the Hydrazinolysis Mechanism... . ResearchGate. [Link]
-
Methyl 5-Hydroxynicotinate, 1 gram, Each . CP Lab Safety. [Link]
-
Esterification/condensation reactions of alcohols and carboxylic acids . YouTube. [Link]
-
Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry . PMC - NIH. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]
-
Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information . NIH. [Link]
-
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations . Organic Chemistry Portal. [Link]
-
The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules . MDPI. [Link]
-
Ester synthesis by esterification . Organic Chemistry Portal. [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection . University of Wisconsin-Madison. [Link]
-
A Comprehensive Guide to FTIR Analysis . Agilent. [Link]
-
Chemical derivatization of histones for facilitated analysis by mass spectrometry . PMC - NIH. [Link]
-
H NMR Spectroscopy . University of Calgary. [Link]
-
NMR Spectroscopy . Chemistry LibreTexts. [Link]
-
Spectroscopy IV: H-NMR | MCAT Crash Course . YouTube. [Link]
-
Interpreting Infrared Spectra . Specac Ltd. [Link]
-
How To Interpret An FTIR Spectrum? - Chemistry For Everyone . YouTube. [Link]
-
Hyphenated high-resolution mass spectrometry—the “all-in-one” device in analytical toxicology? . PMC - NIH. [Link]
Sources
- 1. 5-Hydroxynicotinic acid|27828-71-3|lookchem [lookchem.com]
- 2. 5-Hydroxynicotinic acid | 27828-71-3 [chemicalbook.com]
- 3. 27828-71-3 | 5-Hydroxynicotinic acid - AiFChem [aifchem.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 5-Hydroxynicotinate | 30766-22-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Methyl 5-Hydroxynicotinate | LGC Standards [lgcstandards.com]
- 9. Methyl 5-Hydroxynicotinate | CymitQuimica [cymitquimica.com]
- 10. mdpi.com [mdpi.com]
- 11. azooptics.com [azooptics.com]
- 12. A Comprehensive Guide to FTIR Analysis | Agilent [agilent.com]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. che.hw.ac.uk [che.hw.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hyphenated high-resolution mass spectrometry—the “all-in-one” device in analytical toxicology? - PMC [pmc.ncbi.nlm.nih.gov]
